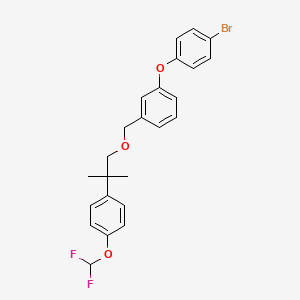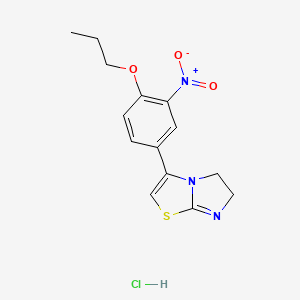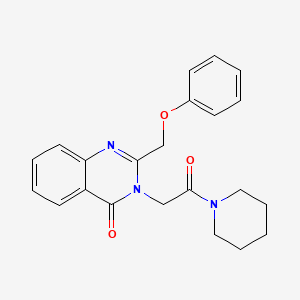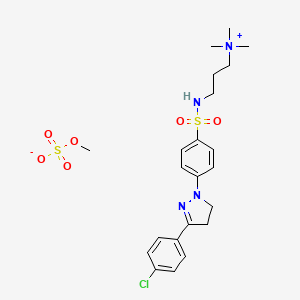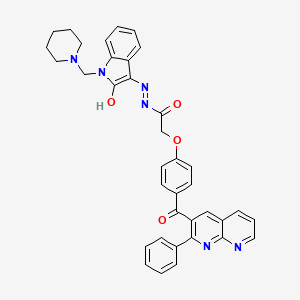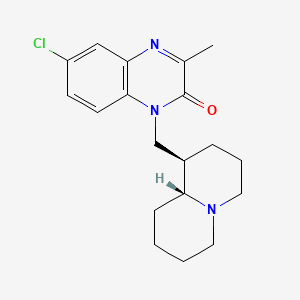
Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a chlorine atom, a methyl group, and an octahydroquinolizinylmethyl group, making it a unique and potentially valuable molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Octahydroquinolizinylmethyl Group: This step may involve nucleophilic substitution or other coupling reactions to attach the bulky group to the quinoxaline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the chlorine, methyl, and octahydroquinolizinylmethyl groups.
6-Chloroquinoxalin-2(1H)-one: Similar structure but lacks the methyl and octahydroquinolizinylmethyl groups.
3-Methylquinoxalin-2(1H)-one: Similar structure but lacks the chlorine and octahydroquinolizinylmethyl groups.
Uniqueness
The presence of the chlorine atom, methyl group, and octahydroquinolizinylmethyl group in Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- makes it unique compared to its analogs
特性
CAS番号 |
97147-45-0 |
|---|---|
分子式 |
C19H24ClN3O |
分子量 |
345.9 g/mol |
IUPAC名 |
1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-6-chloro-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C19H24ClN3O/c1-13-19(24)23(18-8-7-15(20)11-16(18)21-13)12-14-5-4-10-22-9-3-2-6-17(14)22/h7-8,11,14,17H,2-6,9-10,12H2,1H3/t14-,17-/m1/s1 |
InChIキー |
ICABZNVYEWIPAF-RHSMWYFYSA-N |
異性体SMILES |
CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)C[C@H]3CCCN4[C@@H]3CCCC4 |
正規SMILES |
CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CC3CCCN4C3CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
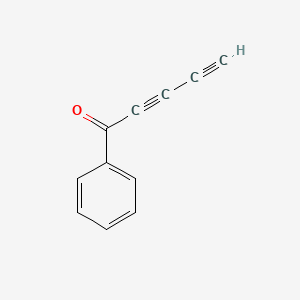
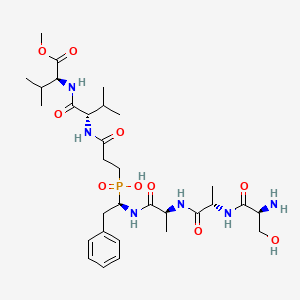
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)
